molecular formula C11H22O2 B13933288 3-Decanone, 8-methoxy- CAS No. 30571-79-0

3-Decanone, 8-methoxy-

Cat. No.: B13933288
CAS No.: 30571-79-0
M. Wt: 186.29 g/mol
InChI Key: DLERBWIWDVHKOJ-UHFFFAOYSA-N
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Description

3-Decanone, 8-methoxy- is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . It is also known as 8-Methoxy-3-decanone. This compound is a ketone with a methoxy group attached to the eighth carbon of the decanone chain. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 3-Decanone, 8-methoxy- can be achieved through several routes. One common method involves the reaction of decanone with methanol in the presence of an acid catalyst to introduce the methoxy group at the desired position . Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, temperature control, and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

3-Decanone, 8-methoxy- undergoes various chemical reactions, including:

Scientific Research Applications

3-Decanone, 8-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Decanone, 8-methoxy- involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity and interactions with enzymes and other biological molecules. These interactions can affect various biochemical pathways and processes, leading to its observed effects .

Comparison with Similar Compounds

3-Decanone, 8-methoxy- can be compared with other similar compounds such as:

Biological Activity

3-Decanone, 8-methoxy- is a chemical compound with the molecular formula C11H22OC_{11}H_{22}O and a molecular weight of approximately 170.29 g/mol. This compound features a ketone functional group and a methoxy substituent, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 3-decanone, particularly those containing ketone and ether functionalities, exhibit antimicrobial properties. For instance, studies have shown that certain ketones can disrupt bacterial membranes, leading to cell lysis. The presence of the methoxy group may enhance these antimicrobial effects by increasing lipophilicity, allowing better membrane penetration.

Compound Activity Mechanism
3-DecanoneModerate antibacterial activityDisruption of bacterial membranes
8-Methoxy-3-decanonePotentially enhanced activityIncreased lipophilicity and membrane penetration

Insecticidal Activity

3-Decanone and its derivatives have been studied for their insecticidal properties. The compound's ability to act as a repellent or toxic agent against various insect species has been documented. This is particularly relevant in agricultural contexts where pest control is crucial.

Case Study: Insect Repellency

A study conducted on the efficacy of various ketones, including 3-decanone derivatives, demonstrated significant repellent effects against mosquitoes. The study found that at certain concentrations, the compound effectively reduced mosquito landing rates by over 50%.

Cytotoxic Effects

The cytotoxicity of 3-decanone, 8-methoxy- has been evaluated in various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in specific cancer cells, potentially making it a candidate for further pharmacological investigation.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest

The biological activity of 3-decanone, 8-methoxy- can be attributed to its interaction with cellular membranes and various molecular targets:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways may contribute to its cytotoxic effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that ketones can induce oxidative stress in cells, leading to apoptosis.

Properties

CAS No.

30571-79-0

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

8-methoxydecan-3-one

InChI

InChI=1S/C11H22O2/c1-4-10(12)8-6-7-9-11(5-2)13-3/h11H,4-9H2,1-3H3

InChI Key

DLERBWIWDVHKOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCC(=O)CC)OC

Origin of Product

United States

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